molecular formula C15H30I2N2 B14062347 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide CAS No. 102193-00-0

6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide

Katalognummer: B14062347
CAS-Nummer: 102193-00-0
Molekulargewicht: 492.22 g/mol
InChI-Schlüssel: YYPJCMJUQHVGAV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide typically involves a diastereoselective domino double spirocyclization of N-arylamide derivatives. This reaction is facilitated by dearomative transformations, which play a crucial role in organic chemistry . The process involves the iodination of the terminal alkyne, followed by ipso-iodocyclization to form a cyclohexadienyl cation, which is then captured by the nitrogen atom of the side chain .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as reversing drug resistance in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

102193-00-0

Molekularformel

C15H30I2N2

Molekulargewicht

492.22 g/mol

IUPAC-Name

6,9-diazoniadispiro[5.2.59.36]heptadecane;diiodide

InChI

InChI=1S/C15H30N2.2HI/c1-3-8-16(9-4-1)12-7-13-17(15-14-16)10-5-2-6-11-17;;/h1-15H2;2*1H/q+2;;/p-2

InChI-Schlüssel

YYPJCMJUQHVGAV-UHFFFAOYSA-L

Kanonische SMILES

C1CC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.